3-Chloro-6-methylpyrazine-2-carbonitrile CAS number
3-Chloro-6-methylpyrazine-2-carbonitrile CAS number
An In-Depth Technical Guide to 3-Chloro-6-methylpyrazine-2-carbonitrile (CAS: 1366181-81-8)
Abstract
This technical guide provides a comprehensive overview of 3-Chloro-6-methylpyrazine-2-carbonitrile, a key heterocyclic building block for pharmaceutical research and development. We will explore its physicochemical properties, detail a representative synthetic pathway with mechanistic insights, and elucidate its strategic importance in medicinal chemistry. This document serves as a resource for researchers, scientists, and drug development professionals, offering field-proven insights and detailed experimental protocols to leverage this versatile compound in the synthesis of novel therapeutic agents.
The Strategic Importance of the Pyrazine Core in Medicinal Chemistry
The pyrazine ring, a six-membered aromatic heterocycle containing two nitrogen atoms in a 1,4-arrangement, is a privileged scaffold in modern drug discovery.[1][2] Its unique electronic properties, metabolic stability, and ability to participate in hydrogen bonding interactions make it a valuable component in designing molecules with specific biological activities.[3] Several FDA-approved drugs, including the anti-tuberculosis agent Pyrazinamide, the diuretic Amiloride, and the proteasome inhibitor Bortezomib, feature a pyrazine core, underscoring its therapeutic relevance.[1][4]
3-Chloro-6-methylpyrazine-2-carbonitrile emerges as a particularly valuable intermediate. Its trifunctional nature—a reactive chlorine atom, a versatile nitrile group, and an electron-rich pyrazine ring—provides multiple handles for synthetic elaboration, enabling the construction of diverse molecular libraries for screening and lead optimization.[5][6]
Physicochemical Properties and Data
A clear understanding of a compound's physical and chemical properties is foundational to its application in synthesis. The key data for 3-Chloro-6-methylpyrazine-2-carbonitrile are summarized below.
| Property | Value | Source |
| CAS Number | 1366181-81-8 | [7][8][9] |
| Molecular Formula | C₆H₄ClN₃ | [8] |
| Molecular Weight | 153.57 g/mol | [8] |
| IUPAC Name | 3-chloro-6-methylpyrazine-2-carbonitrile | [7] |
| Purity | Typically ≥95% | [8] |
| Appearance | Expected to be a solid at room temperature | Inferred |
Synthesis and Mechanistic Rationale
While multiple synthetic routes to substituted pyrazines exist, a common and effective strategy for introducing a chlorine atom onto the pyrazine ring involves direct chlorination of a precursor. The synthesis of the analogous 3-chloropyrazine-2-carbonitrile from pyrazine-2-carbonitrile provides a validated template for this transformation.[10][11][12]
A plausible and efficient synthesis of 3-Chloro-6-methylpyrazine-2-carbonitrile would start from 6-methylpyrazine-2-carbonitrile. The key transformation is a regioselective chlorination reaction.
Causality of Reagent Selection
The choice of a chlorinating agent is critical. Reagents like phosphorus oxychloride (POCl₃) or sulfuryl chloride (SO₂Cl₂) are often employed.[10][11] These electrophilic chlorine sources are highly effective for halogenating electron-deficient heterocyclic systems like pyrazine. The reaction mechanism typically involves the activation of the pyrazine ring, making it more susceptible to electrophilic attack, followed by the introduction of the chlorine atom. The presence of a directing group and careful control of reaction conditions are paramount to achieving the desired regioselectivity.
Caption: A generalized workflow for the synthesis of 3-Chloro-6-methylpyrazine-2-carbonitrile.
A Versatile Building Block for Drug Discovery
The synthetic utility of 3-Chloro-6-methylpyrazine-2-carbonitrile stems from the distinct reactivity of its functional groups. This allows for sequential and controlled modifications to build molecular complexity.
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Nucleophilic Aromatic Substitution (SₙAr): The chlorine atom at the C-3 position is activated by the electron-withdrawing pyrazine nitrogens and the adjacent nitrile group, making it an excellent leaving group for SₙAr reactions.[6] This pathway is extensively used to introduce amine, alcohol, or thiol functionalities, which are crucial for establishing interactions with biological targets. For example, reacting it with various amines is a common strategy for building libraries of potential kinase inhibitors or cathepsin C inhibitors.[6][10]
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Nitrile Group Transformations: The carbonitrile group is a versatile precursor. It can be:
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Hydrolyzed to a carboxamide or a carboxylic acid, providing a key hydrogen bond donor/acceptor or a point for further amide coupling.
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Reduced to a primary amine, introducing a basic center or a linker for further functionalization.
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Caption: Key reaction pathways for the derivatization of 3-Chloro-6-methylpyrazine-2-carbonitrile.
Field-Proven Experimental Protocols
The following protocols are designed as self-validating systems, incorporating in-process checks and robust analytical confirmation.
Protocol 5.1: Synthesis of a 3-Amino-6-methylpyrazine-2-carbonitrile Derivative via SₙAr
This protocol describes a representative nucleophilic aromatic substitution reaction.
Objective: To displace the chloro group with a primary amine.
Materials:
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3-Chloro-6-methylpyrazine-2-carbonitrile (1.0 eq)
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Selected primary amine (e.g., benzylamine) (1.2 eq)
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Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.0 eq)
-
Solvent: Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF), anhydrous
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Ethyl acetate, Brine, Anhydrous Sodium Sulfate (Na₂SO₄)
Methodology:
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Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 3-Chloro-6-methylpyrazine-2-carbonitrile (1.0 eq) and anhydrous THF. Stir until fully dissolved.
-
Causality: An inert atmosphere and anhydrous conditions are crucial to prevent quenching of the base and unwanted side reactions with water.
-
-
Reagent Addition: Add the primary amine (1.2 eq) followed by the dropwise addition of DIPEA (2.0 eq).
-
Causality: DIPEA acts as a non-nucleophilic base to scavenge the HCl generated during the reaction, driving the equilibrium towards the product. An excess ensures complete reaction.
-
-
Reaction & Monitoring: Heat the reaction mixture to 60-80°C. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-12 hours).
-
Self-Validation: TLC provides a real-time check on the reaction's progress, preventing unnecessary heating and potential degradation.
-
-
Workup: Cool the mixture to room temperature. Remove the solvent under reduced pressure. Dilute the residue with ethyl acetate and wash sequentially with water and brine.
-
Causality: The aqueous wash removes the amine salt (DIPEA-HCl) and any remaining water-soluble impurities.
-
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by silica gel column chromatography.
-
Self-Validation: Chromatography ensures the isolation of the target compound with high purity, which is essential for subsequent steps or biological testing.
-
Protocol 5.2: Analytical Characterization
Confirm the identity and purity of the synthesized product using standard analytical techniques.
-
¹H NMR (Nuclear Magnetic Resonance): The spectrum should show the disappearance of the pyrazine proton signals corresponding to the starting material and the appearance of new signals corresponding to the introduced amine moiety.
-
MS (Mass Spectrometry): The mass spectrum should show a molecular ion peak [M+H]⁺ corresponding to the calculated mass of the desired product.
-
HPLC (High-Performance Liquid Chromatography): Purity should be assessed, ideally demonstrating >95% purity for use in drug discovery applications.
Safety and Handling
While a specific Safety Data Sheet (SDS) for 3-Chloro-6-methylpyrazine-2-carbonitrile is not widely available, data from the closely related 3-chloropyrazine-2-carbonitrile can be used to guide handling procedures.[13]
-
Hazards: Assumed to be harmful if swallowed, in contact with skin, or if inhaled.[13][14] Causes skin and serious eye irritation. May cause respiratory irritation.[13][14]
-
Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood. Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[13][15]
-
Handling: Avoid creating dust. Use only non-sparking tools. Keep away from heat and sources of ignition.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.
Conclusion and Future Outlook
3-Chloro-6-methylpyrazine-2-carbonitrile is a high-value, strategically functionalized building block for medicinal chemistry. Its robust reactivity profile allows for the efficient synthesis of diverse compound libraries targeting a wide range of diseases. The protocols and insights provided in this guide are intended to empower researchers to fully exploit the potential of this versatile intermediate in the quest for novel therapeutics. Future research will likely focus on developing even more efficient and sustainable methods for its synthesis and derivatization, further expanding its role in drug discovery pipelines.
References
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National Center for Biotechnology Information. Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. Molecules. Available at: [Link]
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National Center for Biotechnology Information. Pyrazine derivative synthesis in a continuous-flow system: a green synthesis of pyrazinamide from pyrazine esters and amines catalyzed by Lipozyme® TL IM from Thermomyces lanuginosus. RSC Advances. Available at: [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. Mastering Organic Synthesis with Pyrazine Derivatives: A Focus on 2-Acetyl Pyrazine. Available at: [Link]
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International Journal of Biology and Pharmaceutical Research. Pyrazine and its derivatives- synthesis and activity-a review. Available at: [Link]
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Synthink. Synthesis and Research Applications of 3-Chloropyrazine-2-carbonitrile in Drug Discovery. Available at: [Link]
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Advanced Biotech. Safety Data Sheet. Available at: [Link] S.pdf
-
Organic Syntheses. Organic Syntheses Procedure. Available at: [Link]
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